N-[(4-氧代-3H-邻苯二嗪-1-基)甲基]-4-吡咯-1-基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalazinone derivatives are a class of compounds that have been studied for their potential therapeutic applications . They often contain a phthalazinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring . The specific compound you mentioned, “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide”, likely contains this core structure, along with a pyrrole ring and a benzamide group .
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives generally consists of a phthalazinone core, which can be modified with various functional groups . The specific structure of “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide” would likely include a pyrrole ring and a benzamide group attached to the phthalazinone core .Chemical Reactions Analysis
The chemical reactions involving phthalazinone derivatives can vary widely depending on the specific compound and the conditions . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions for “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide”.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For phthalazinone derivatives, these properties can include molecular weight, solubility, and stability .科学研究应用
化学合成与表征
研究探索了与 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide 结构相关的化合物的合成和表征。研究包括抗惊厥化合物化学氧化,导致邻苯二甲酰亚胺和内酰胺等衍生物(S. Adolphe-Pierre 等人,1998 年),以及具有显着抗炎特性的新型激酶抑制剂的设计,其中取代了吡咯并[2,1-f][1,2,4]三嗪(J. Hynes 等人,2008 年)。这些研究突出了该化合物在开发药理活性剂中的用途。
药理活性
几项研究集中于合成具有潜在药理活性的化合物,包括抗炎、抗高血压和抗微生物作用。源自吡咯并[2, 1-a]酞嗪的化合物显示出轻度的抗高血压活性(B. Uff 等人,1989 年)。在另一项研究中,与布洛芬相关的 N-羟甲基衍生物显示出有效的抗炎活性(A. Rajasekaran 等人,1999 年)。此外,一些衍生物已显示出抗微生物活性,强调了该化合物在解决细菌和真菌感染方面的潜力(A. M. Sridhara 等人,2010 年)。
材料科学应用
源自酞嗪基化合物的聚合物的合成和分析已被探索其在材料科学中的潜在应用。例如,源自 1,2-二氢-4-(4-羟苯基)-1-氧代-(2H)-酞嗪的聚合物表现出适用于高级材料应用的特定结构特性(M. Paventi 等人,1996 年)。
未来方向
属性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(14-7-9-15(10-8-14)24-11-3-4-12-24)21-13-18-16-5-1-2-6-17(16)20(26)23-22-18/h1-12H,13H2,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQORRZENYTKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。